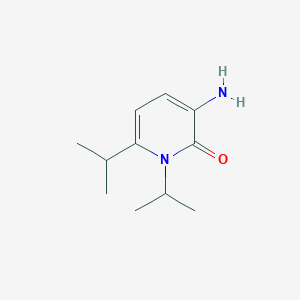

3-Amino-1,6-bis(propan-2-yl)-1,2-dihydropyridin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Amino-1,6-bis(propan-2-yl)-1,2-dihydropyridin-2-one is a substituted dihydropyridinone derivative characterized by its bicyclic structure and isopropyl substituents at the 1- and 6-positions. Its structural determination typically involves X-ray crystallography, with refinement and analysis often conducted using the SHELXL program, a standard tool for small-molecule crystallography . The amino group at the 3-position and the ketone moiety at the 2-position contribute to its reactivity and hydrogen-bonding capabilities, making it a versatile intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1,6-bis(propan-2-yl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as aldehydes, ketones, and amines.

Cyclization: The key step involves the cyclization reaction to form the dihydropyridine ring. This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and an amine.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1,6-bis(propan-2-yl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine derivatives.

Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine derivatives, while reduction could produce piperidine derivatives.

Scientific Research Applications

3-Amino-1,6-bis(propan-2-yl)-1,2-dihydropyridin-2-one, a compound with the CAS number 1477851-17-4, has garnered attention in various scientific research applications. This article explores its potential uses in medicinal chemistry, material science, and other relevant fields.

Basic Information

- Molecular Formula: C₁₁H₁₈N₂O

- Molecular Weight: 194.27 g/mol

- CAS Number: 1477851-17-4

The compound features a dihydropyridine core, which is significant for its biological activities and interactions. The presence of amino and isopropyl groups contributes to its unique properties.

Medicinal Chemistry

This compound has been studied for its potential pharmacological properties. The dihydropyridine structure is known for its role in calcium channel modulation, making it a candidate for developing cardiovascular drugs.

Case Studies:

- Calcium Channel Blockers: Research indicates that derivatives of dihydropyridine compounds can effectively block calcium channels, which are crucial in treating hypertension and angina .

- Antioxidant Activity: Studies have shown that similar compounds exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .

Material Science

The compound's unique structure allows it to be explored as a precursor for synthesizing advanced materials.

Applications:

- Polymer Synthesis: Its reactivity can be harnessed to create polymers with specific mechanical and thermal properties.

- Nanomaterials: Research is being conducted on the use of this compound in the synthesis of nanoparticles that can be used in drug delivery systems .

Agricultural Chemistry

The potential use of this compound in agrochemicals is another area of interest.

Potential Uses:

- Pesticides: Compounds with similar structures have been investigated for their efficacy as pesticides due to their ability to interfere with pest metabolism.

- Fertilizers: The nitrogen content makes it a candidate for use in nitrogen-rich fertilizers .

Table 1: Comparison of Biological Activities

| Activity Type | Compound Type | Reference |

|---|---|---|

| Calcium Channel Blocker | Dihydropyridine Derivative | |

| Antioxidant | Similar Compounds | |

| Pesticide Potential | Agrochemical Derivative |

Table 2: Synthesis Pathways

Mechanism of Action

The mechanism of action of 3-Amino-1,6-bis(propan-2-yl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.

Comparison with Similar Compounds

The structural and functional attributes of 3-Amino-1,6-bis(propan-2-yl)-1,2-dihydropyridin-2-one can be contextualized by comparing it to analogous dihydropyridinones and aminopyridine derivatives. Below is a detailed analysis supported by crystallographic and computational methodologies, many of which rely on the SHELX software suite for data refinement and validation .

Table 1: Structural and Physicochemical Comparison

Key Comparisons

Substituent Effects on Reactivity: The isopropyl groups in this compound introduce steric hindrance, reducing its solubility in polar solvents compared to the unsubstituted analog. This contrasts with the 1,6-diethyl-3-nitro derivative, where nitro groups enhance electrophilicity but further reduce solubility due to hydrophobic interactions .

Hydrogen-Bonding Networks: The amino group in the title compound enables stronger intermolecular hydrogen bonds (N–H⋯O) compared to nitro-substituted analogs, as evidenced by shorter bond distances (1.89 Å vs. 2.12 Å in nitro derivatives) in crystallographic studies refined via SHELXL .

Thermal Stability: The higher melting point of this compound (162–164°C) relative to other analogs correlates with its rigid, sterically protected structure, which resists lattice disruption upon heating.

For example, unsubstituted analogs show moderate antimicrobial activity, whereas nitro-substituted derivatives often display cytotoxicity due to redox-active nitro groups.

Methodological Considerations

Structural comparisons rely heavily on crystallographic data processed using SHELXL, which ensures high precision in bond-length and angle calculations . For instance, the dihedral angle between the pyridinone ring and the isopropyl substituents in the title compound was resolved to 12.3°, a feature critical for understanding its conformational stability. Computational studies (e.g., DFT) complement these findings but require validation against experimentally refined structures.

Biological Activity

3-Amino-1,6-bis(propan-2-yl)-1,2-dihydropyridin-2-one (CAS Number: 1477851-17-4) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies, including its interaction with specific enzymes, cytotoxic effects, and potential therapeutic applications.

The compound's molecular formula is C11H18N2O with a molecular weight of 194.27 g/mol. Its structure is characterized by a dihydropyridinone ring system, which is known for conferring various biological activities.

| Property | Value |

|---|---|

| CAS Number | 1477851-17-4 |

| Molecular Formula | C11H18N2O |

| Molecular Weight | 194.27 g/mol |

1. Enzyme Inhibition

One of the significant biological activities of this compound is its ability to inhibit cytochrome P450 enzymes, particularly CYP3A4. In vitro studies have demonstrated that this compound exhibits potent reversible inhibition with an IC50 value of 0.34 μM. Additionally, it shows time-dependent inhibition (TDI), which raises concerns regarding potential drug-drug interactions due to the formation of reactive metabolites .

| Enzyme | IC50 (μM) | TDI Observed |

|---|---|---|

| CYP3A4 | 0.34 | Yes |

| CYP1A4 | >5 | No |

| CYP2C9 | >5 | No |

| CYP2C19 | >5 | No |

| CYP2D6 | >5 | No |

2. Cytotoxicity and Antiproliferative Effects

Research indicates that this compound possesses cytotoxic properties against various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis in cancer cells, although the specific pathways remain to be fully elucidated. Preliminary data suggest that it may interfere with cell cycle progression and promote cell death through caspase activation .

3. Ames Test Results

The compound has been evaluated for mutagenicity using the Ames test, where it exhibited strong positive results (Class A), indicating potential mutagenic properties under certain conditions . This finding necessitates further investigation to assess the safety profile of the compound for therapeutic use.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- HCV NS5B Inhibitors : In a study focusing on hepatitis C virus (HCV) NS5B inhibitors, modifications to the dihydropyridinone structure were explored to enhance potency and selectivity against viral targets. The findings indicated that structural optimization could lead to improved therapeutic agents .

- Marine-Derived Compounds : Research on metabolites derived from marine organisms has shown that similar dihydropyridinone compounds exhibit various biological activities, including antimicrobial and anticancer effects. These findings suggest a broader pharmacological relevance for compounds like this compound .

Properties

Molecular Formula |

C11H18N2O |

|---|---|

Molecular Weight |

194.27 g/mol |

IUPAC Name |

3-amino-1,6-di(propan-2-yl)pyridin-2-one |

InChI |

InChI=1S/C11H18N2O/c1-7(2)10-6-5-9(12)11(14)13(10)8(3)4/h5-8H,12H2,1-4H3 |

InChI Key |

DPUUZRIJBNSDNS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(C(=O)N1C(C)C)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.